(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester
Overview
Description
“(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester” is a complex organic compound. It is an ester derivative of 4-Hydroxyphenylglycine , a non-proteogenic amino acid found in vancomycin and related glycopeptides . The compound also seems to have similarities with Phenethyl acetate , an ester resulting from the condensation of acetic acid and phenethyl alcohol .
Scientific Research Applications
Chemical Synthesis
- Selective Hydrolysis of Methanesulfonate Esters : Studied the hydrolysis of various esters including Ethyl 2(S)-ethoxy-3-(4-hydroxyphenyl)propionate, focusing on selective removal techniques (Chan, Cox, & Sinclair, 2008).
- Synthesis Techniques : Explored methods for synthesizing Ethyl (S)-2-ethoxy-3-(4-hydroxyphenyl)propionate from L-tyrosine, detailing steps like O-benzylation and diazotization (Du Hai-jun, 2007).
Chemical Properties and Reactions
- Peculiarities of Cyclization of Ethyl Esters : Investigated reactions of ethyl 2-ethoxymethylene-3-oxo esters in different conditions, studying their behavior in cyclization processes (Goryaeva, Burgart, & Saloutin, 2013).
- Microbial Deracemisation : Examined the deracemisation of aromatic β-hydroxy acid esters using Candida parapsilosis, testing various substrates and conditions (Padhi, Pandian, & Chadha, 2004).
Pharmacological Research
- Anti-diabetic Activity : Assessed the anti-diabetic properties of a compound related to (S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester, focusing on its effects on PPARα and PPARγ (Cai, Liu, Li, Guo, & Shen, 2006).
- Cancer Chemopreventive Agent : Discussed the potential of a related compound, 3-(4'-geranyloxy-3'-methoxyphenyl)-2-trans propenoic acid, as a chemopreventive agent for various cancers, focusing on its biological effects (Curini, Epifano, Genovese, Marcotullio, & Menghini, 2006).
properties
IUPAC Name |
ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-16-12(13(15)17-4-2)9-10-5-7-11(14)8-6-10/h5-8,12,14H,3-4,9H2,1-2H3/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJJCKFYYBEQRQ-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=CC=C(C=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@@H](CC1=CC=C(C=C1)O)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50431204 | |
Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Ethoxy-3-(4-hydroxy-phenyl)-propionic acid ethyl ester | |
CAS RN |
222555-06-8 | |
Record name | Ethyl (2S)-2-ethoxy-3-(4-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50431204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 222555-06-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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